Cas no 1797872-90-2 (2-(4-chlorophenoxy)-N-[4-(3-methoxypiperidin-1-yl)phenyl]acetamide)

2-(4-Chlorophenoxy)-N-[4-(3-methoxypiperidin-1-yl)phenyl]acetamide is a synthetic organic compound featuring a chlorophenoxy acetamide core linked to a substituted phenylpiperidine moiety. Its structure combines a 4-chlorophenoxy group with a 3-methoxypiperidine unit, conferring potential pharmacological relevance, particularly in receptor modulation or enzyme inhibition studies. The compound's design allows for precise interactions with biological targets due to its distinct electronic and steric properties. Its stability under standard conditions and solubility in common organic solvents facilitate handling in research applications. This molecule may serve as a valuable intermediate or lead compound in medicinal chemistry, particularly for exploring structure-activity relationships in drug discovery. Analytical characterization confirms high purity, ensuring reproducibility in experimental settings.
2-(4-chlorophenoxy)-N-[4-(3-methoxypiperidin-1-yl)phenyl]acetamide structure
1797872-90-2 structure
Product Name:2-(4-chlorophenoxy)-N-[4-(3-methoxypiperidin-1-yl)phenyl]acetamide
CAS No:1797872-90-2
MF:C20H23ClN2O3
MW:374.861224412918
CID:5824877
PubChem ID:71809767
Update Time:2025-10-19

2-(4-chlorophenoxy)-N-[4-(3-methoxypiperidin-1-yl)phenyl]acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-chlorophenoxy)-N-[4-(3-methoxypiperidin-1-yl)phenyl]acetamide
    • AKOS024565364
    • 2-(4-chlorophenoxy)-N-(4-(3-methoxypiperidin-1-yl)phenyl)acetamide
    • F6443-0088
    • 1797872-90-2
    • Inchi: 1S/C20H23ClN2O3/c1-25-19-3-2-12-23(13-19)17-8-6-16(7-9-17)22-20(24)14-26-18-10-4-15(21)5-11-18/h4-11,19H,2-3,12-14H2,1H3,(H,22,24)
    • InChI Key: KZPGJPAGSAHSIO-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(N2CCCC(OC)C2)C=C1)(=O)COC1=CC=C(Cl)C=C1

Computed Properties

  • Exact Mass: 374.1397203g/mol
  • Monoisotopic Mass: 374.1397203g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 435
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 50.8Ų

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Additional information on 2-(4-chlorophenoxy)-N-[4-(3-methoxypiperidin-1-yl)phenyl]acetamide

Research Brief on 2-(4-chlorophenoxy)-N-[4-(3-methoxypiperidin-1-yl)phenyl]acetamide (CAS: 1797872-90-2)

The compound 2-(4-chlorophenoxy)-N-[4-(3-methoxypiperidin-1-yl)phenyl]acetamide (CAS: 1797872-90-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and potential clinical implications.

Recent studies have highlighted the role of this compound as a modulator of specific biological pathways, particularly in the context of neurological and inflammatory disorders. The structural features of 2-(4-chlorophenoxy)-N-[4-(3-methoxypiperidin-1-yl)phenyl]acetamide, including the 4-chlorophenoxy and 3-methoxypiperidinyl moieties, contribute to its unique binding affinity and selectivity towards target proteins. Computational docking studies and in vitro assays have demonstrated its efficacy in inhibiting key enzymes involved in disease progression.

One of the most promising aspects of this compound is its potential application in the treatment of neurodegenerative diseases. Preclinical studies have shown that 2-(4-chlorophenoxy)-N-[4-(3-methoxypiperidin-1-yl)phenyl]acetamide exhibits neuroprotective effects by modulating oxidative stress and reducing neuroinflammation. These findings are supported by data from animal models, where the compound demonstrated significant improvements in cognitive function and motor coordination.

In addition to its neurological applications, recent research has explored the compound's anti-inflammatory properties. Mechanistic studies reveal that it inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by targeting specific signaling pathways. This dual functionality—neuroprotection and anti-inflammation—positions 2-(4-chlorophenoxy)-N-[4-(3-methoxypiperidin-1-yl)phenyl]acetamide as a versatile candidate for multifactorial diseases.

The synthesis of this compound has also been optimized in recent years, with improved yields and purity. Novel synthetic routes have been developed to enhance scalability, making it more accessible for further pharmacological evaluation. Analytical techniques, including HPLC and mass spectrometry, have been employed to ensure the compound's stability and reproducibility in various formulations.

Despite these advancements, challenges remain in the clinical translation of 2-(4-chlorophenoxy)-N-[4-(3-methoxypiperidin-1-yl)phenyl]acetamide. Pharmacokinetic studies indicate variable bioavailability, necessitating further formulation development to enhance its therapeutic window. Additionally, long-term toxicity studies are required to assess its safety profile comprehensively.

In conclusion, 2-(4-chlorophenoxy)-N-[4-(3-methoxypiperidin-1-yl)phenyl]acetamide represents a promising therapeutic agent with multifaceted biological activities. Ongoing research aims to address the existing challenges and unlock its full potential in treating complex diseases. The compound's unique chemical structure and mechanistic insights provide a solid foundation for future drug development efforts in the chemical biology and pharmaceutical sectors.

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